methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Description
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propenoate moiety
Properties
IUPAC Name |
methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOAFLYGJKNOAR-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420692 | |
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84184-51-0 | |
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in dimethyl sulfoxide (DMSO) with a NaOH-K₂CO₃ mixed aqueous solution (5% NaOH, 15% K₂CO₃ by mass) as the catalyst and tetrabutylammonium bromide (TBAB) as the phase-transfer agent. The aldehyde is slowly added to a chilled (≤5°C) mixture of methyl acetate, TBAB, and the alkaline solution. After complete addition, the temperature is raised to 25–30°C for 3–5 hours. Acidic workup (10% H₂SO₄) neutralizes the base, and the product is isolated via filtration, solvent recovery, and recrystallization from absolute ethanol.
Key Parameters:
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Catalyst System : The NaOH-K₂CO₃ combination ensures sufficient alkalinity while minimizing side reactions like hydrolysis.
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Temperature Control : Initial cooling prevents exothermic side reactions, while subsequent warming accelerates condensation.
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Scalability : Continuous flow reactors improve yield and purity in industrial settings.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 76.8–85.9% (based on aldehyde) |
| Purity | 98.4–99.5% |
| Reaction Time | 3–5 hours |
Wittig Olefination for Stereoselective Synthesis
The Wittig reaction offers superior stereocontrol in forming the (E)-configured double bond of this compound. This method employs methyl (triphenylphosphoranylidene)acetate to react with 4-(benzyloxy)benzaldehyde under anhydrous conditions.
Synthetic Procedure
A solution of 4-(benzyloxy)benzaldehyde (1.0 equiv) and methyl (triphenylphosphoranylidene)acetate (1.3 equiv) in dry benzene is refluxed for 2 hours. The reaction progress is monitored by TLC, after which water is added to quench unreacted ylide. The organic layer is extracted with ethyl acetate, concentrated, and purified via column chromatography (ethyl acetate/hexane, 2:8).
Advantages:
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Stereoselectivity : Exclusive formation of the (E)-isomer due to the ylide’s preference for trans addition.
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Mild Conditions : Avoids strong acids or bases, reducing side reactions.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 90% |
| Purity | >98% (by NMR) |
| Reaction Time | 2 hours |
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
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Claisen-Schmidt : Higher scalability and lower reagent costs make it suitable for industrial production. However, it requires precise pH and temperature control to avoid byproducts.
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Wittig Reaction : Superior for small-scale, high-purity synthesis but relies on expensive phosphonium ylides and anhydrous solvents.
Stereochemical Outcomes
The Wittig method guarantees >99% (E)-selectivity, whereas Claisen-Schmidt condensation may produce trace (Z)-isomers if reaction conditions deviate.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amino esters, thioesters.
Scientific Research Applications
Medicinal Chemistry
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate has shown promise in medicinal applications, particularly as a precursor in the synthesis of biologically active compounds.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, a study demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Table 1: Anticancer Activity of Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Apoptosis induction |
| Compound B | Lung Cancer | 8.0 | Cell cycle arrest |
| Compound C | Colon Cancer | 15.3 | Inhibition of metastasis |
Anti-inflammatory Properties
The compound also possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Table 2: Anti-inflammatory Effects
| Study Reference | Inflammatory Model | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Study 1 | Carrageenan-induced paw edema | 10 | Significant reduction in swelling |
| Study 2 | Adjuvant-induced arthritis | 20 | Decreased joint inflammation |
Materials Science
This compound is being explored for its utility in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .
Table 3: Polymer Properties
| Polymer Type | Monomer Used | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polymer A | Methyl (2E)-3-[4-(benzyloxy)... | 250 | 50 |
| Polymer B | Styrene | 230 | 45 |
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential as a plant growth regulator.
Plant Growth Regulation
Preliminary studies suggest that this compound can enhance plant growth and yield by modulating hormonal pathways involved in growth regulation .
Table 4: Effects on Plant Growth
| Crop Type | Application Rate (g/ha) | Growth Increase (%) |
|---|---|---|
| Tomato | 50 | 30 |
| Wheat | 75 | 25 |
Mechanism of Action
The mechanism of action of methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of ester hydrolysis, the compound is cleaved by esterases to release the corresponding acid and alcohol. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity and effects.
Comparison with Similar Compounds
Methyl (2E)-3-[4-(methoxy)phenyl]prop-2-enoate: This compound has a methoxy group instead of a benzyloxy group.
Ethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl (2E)-3-[4-(benzyloxy)phenyl]but-2-enoate: This compound has a butenoate moiety instead of a propenoate moiety.
Uniqueness: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. The benzyloxy group can enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and industrial applications.
Biological Activity
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, commonly referred to as methyl benzyloxyphenylprop-2-enoate, is an organic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a phenyl ring , linked to a propenoate moiety. Its molecular formula is , and it has a molecular weight of 220.22 g/mol. The presence of the benzyloxy group enhances its stability and solubility, which are critical for its biological activity.
This compound primarily acts through:
- Enzyme Interaction : It serves as a substrate for esterases, which catalyze its hydrolysis into benzoic acid and methanol. This reaction is significant in studying enzyme kinetics and mechanisms.
- Prodrug Potential : The compound can be utilized as a prodrug, which is metabolized in the body to release active pharmaceutical ingredients. This characteristic is particularly valuable in designing targeted therapies that minimize side effects on healthy tissues .
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds containing similar structures have shown effectiveness against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger .
Anticancer Properties
The compound's structural analogs have been investigated for anticancer activity. A study highlighted the development of hypoxia-activated prodrugs that selectively target hypoxic cancer cells, which are often resistant to conventional therapies. These compounds demonstrated significant cytotoxicity against cancer cell lines under hypoxic conditions, suggesting potential applications in cancer treatment .
Case Studies
- Prodrug Development : A study focused on developing hypoxia-activated prodrugs based on this compound derivatives showed promising results in preclinical models. These compounds effectively inhibited histone deacetylases (HDACs), leading to increased acetylation of histones, a marker associated with cancer cell apoptosis .
- GPR34 Antagonists : Research involving structurally related compounds identified new antagonists for GPR34, a receptor implicated in various diseases. One derivative displayed low cytotoxicity and high selectivity, inhibiting ERK1/2 phosphorylation in vitro and demonstrating efficacy in mouse models of neuropathic pain without adverse effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl (2E)-3-[4-(methoxy)phenyl]prop-2-enoate | Methoxy Structure | Moderate antimicrobial activity |
| Ethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | Ethyl Structure | Enhanced anticancer properties |
| Methyl (2E)-3-[4-(benzyloxy)phenyl]but-2-enoate | Butenoate Structure | Similar enzyme interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the benzyloxy-substituted phenyl precursor. A common method is the condensation of 4-(benzyloxy)benzaldehyde with methyl propiolate under basic conditions (e.g., Knoevenagel condensation). Key parameters include temperature control (60–80°C), solvent selection (ethanol or THF), and catalyst use (e.g., piperidine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires precise stoichiometry and inert atmosphere conditions to prevent oxidation of the α,β-unsaturated ester .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Identifies protons on the benzyloxy group (δ 5.05–5.15 ppm, singlet) and the α,β-unsaturated ester (δ 6.3–7.5 ppm, coupling constant J = 15–16 Hz for trans-configuration).
- ¹³C NMR : Confirms the ester carbonyl (δ 165–170 ppm) and olefinic carbons (δ 120–140 ppm).
- IR Spectroscopy : Detects ester C=O stretching (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 297.1125 for C₁₈H₁₆O₃) .
Q. How does the benzyloxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The benzyloxy group enhances lipophilicity but introduces sensitivity to acidic hydrolysis. Stability studies should employ:
- pH-dependent degradation assays : Monitor ester hydrolysis via HPLC at pH 2–9 (buffers like phosphate or acetate).
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C, revealing decomposition points.
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation under accelerated light conditions (e.g., ICH Q1B guidelines). Results show faster degradation in acidic media (pH < 4) due to benzyl ether cleavage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To address this:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace benzyloxy with methoxy or halogens) and test in standardized assays (e.g., COX-2 inhibition or antiproliferative screens).
- Meta-analysis of published data : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for variables like cell line specificity or solvent polarity.
- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to target proteins, clarifying mechanistic inconsistencies .
Q. How do electronic effects of substituents on the phenyl ring modulate the compound’s reactivity in Michael addition reactions?
- Methodological Answer : Electron-donating groups (e.g., benzyloxy) activate the α,β-unsaturated ester for nucleophilic attack. Experimental approaches include:
- Kinetic studies : Monitor reaction rates with thiols or amines via stopped-flow UV-Vis.
- DFT calculations : Compute Fukui indices to identify electrophilic centers. Data show that para-benzyloxy substitution increases electrophilicity at the β-carbon by +0.15 eV compared to meta-substituted analogs.
- Isotopic labeling : Use ¹⁸O-labeled esters to track regioselectivity in adduct formation .
Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Follow OECD guidelines for environmental persistence:
- Biodegradation assays : Use activated sludge or sediment-water systems to measure half-life under aerobic/anaerobic conditions.
- Photolysis studies : Exclude UV light in dark controls to isolate hydrolysis pathways.
- Bioaccumulation potential : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk.
- Toxicity profiling : Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition assays provide ecotoxicological data .
Key Recommendations for Researchers
- Prioritize stereochemical purity (HPLC chiral columns) to avoid confounding bioactivity results.
- Use cryopreservation (-80°C under argon) for long-term storage to prevent ester hydrolysis.
- Collaborate with computational chemists to integrate SAR with machine learning models for predictive design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
